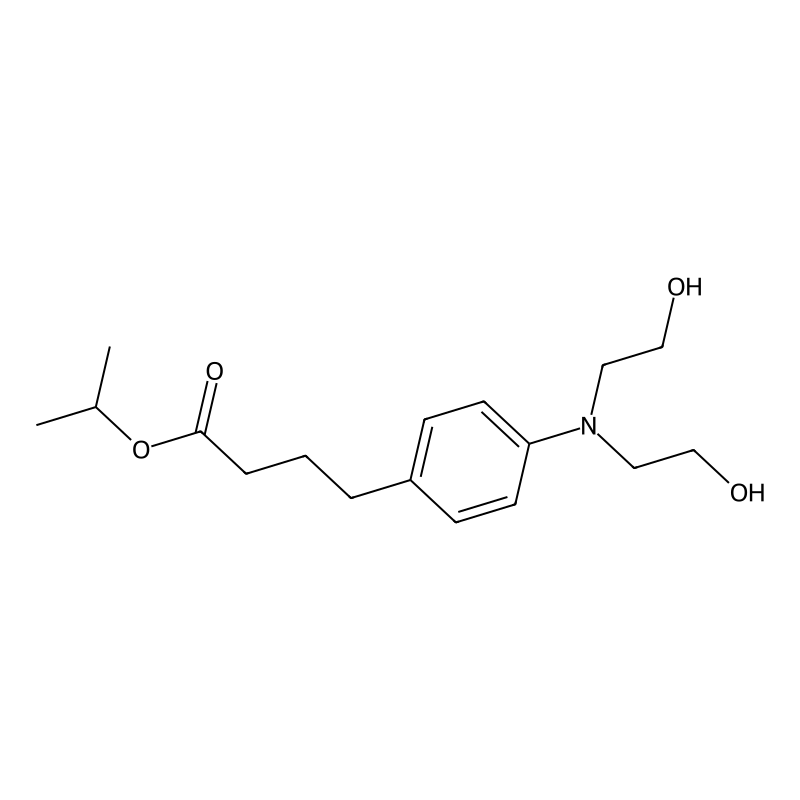Isopropyl 4-(4-(bis(2-hydroxyethyl)amino)phenyl)butanoate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Chemical Characterization: Research databases such as PubChem () provide information on the compound's structure, formula (C17H27NO4), and basic properties. However, they don't اشاره (ishara - point towards) specific research applications.
Limited Literature: Scientific literature databases haven't revealed any published research directly investigating the properties or applications of Isopropyl 4-[4-[N,N-bis(2-hydroxyethyl)amino]phenyl]butyrate.
Further investigation might be possible through:
Patent Databases: Patent filings sometimes disclose novel compounds and their potential uses before they are published in scientific journals. Searching patent databases with the compound's structure or CAS number (94086-78-9) might reveal some clues about its intended applications.
Supplier Information: Some chemical suppliers might have additional information on the intended use of Isopropyl 4-[4-[N,N-bis(2-hydroxyethyl)amino]phenyl]butyrate based on their customer base. However, this information might be confidential.
Isopropyl 4-(4-(bis(2-hydroxyethyl)amino)phenyl)butanoate is a synthetic compound with the molecular formula and a molecular weight of 309.4 g/mol. This compound features a complex structure that includes an isopropyl group, a butanoate moiety, and a bis(2-hydroxyethyl)amino group attached to a phenyl ring. The presence of hydroxyl groups and an ester functionality contributes to its chemical reactivity and potential applications in various fields, including medicinal chemistry and organic synthesis .
- Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds. Common oxidizing agents include potassium permanganate and chromium trioxide.
- Reduction: The ester group can be reduced to yield the corresponding alcohol, typically using lithium aluminum hydride or sodium borohydride as reducing agents.
- Substitution: The aromatic ring can undergo electrophilic substitution, often facilitated by reagents such as bromine or nitric acid under acidic conditions .
Major Products- Oxidation: Carbonyl compounds.
- Reduction: Alcohols.
- Substitution: Substituted aromatic compounds.
Research indicates that Isopropyl 4-(4-(bis(2-hydroxyethyl)amino)phenyl)butanoate exhibits potential biological activities, particularly as an angiotensin-converting enzyme (ACE) inhibitor. This property suggests its possible use in managing conditions related to hypertension and cardiovascular diseases. Additionally, its interactions with various biomolecules are being explored for therapeutic applications .
The synthesis of Isopropyl 4-(4-(bis(2-hydroxyethyl)amino)phenyl)butanoate typically involves the esterification of 4-[4-[N,N-bis(2-hydroxyethyl)amino]phenyl]butyric acid with isopropanol. This reaction is usually catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. In industrial settings, continuous flow processes may be employed to enhance yield and purity, utilizing automated reactors for precise control over reaction parameters .
Studies on Isopropyl 4-(4-(bis(2-hydroxyethyl)amino)phenyl)butanoate's interactions with biomolecules indicate its potential as a therapeutic agent. Its ability to inhibit ACE suggests significant implications for cardiovascular health. Further research is needed to fully elucidate its interaction mechanisms and efficacy in biological systems .
Several compounds share structural similarities with Isopropyl 4-(4-(bis(2-hydroxyethyl)amino)phenyl)butanoate:
| Compound Name | Structure/Functional Group | Unique Features |
|---|---|---|
| Phosphonic acid, [4-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]phenyl]- | Contains an azo group | Different functional group leads to distinct reactivity |
| [4-[Bis(2-hydroxyethyl)amino]phenyl]-1,1,2-ethylenetricarbonitrile | Contains a tricarbonitrile group | Unique nitrile functionality affecting reactivity |
| Isopropyl 4-[4-[N,N-bis(2-hydroxyethyl)amino]phenyl]butyrate | Similar structure without butanoate | Lacks the unique butanoate moiety |
Uniqueness
Isopropyl 4-(4-(bis(2-hydroxyethyl)amino)phenyl)butanoate is unique due to its specific ester and tertiary amine functionalities, which contribute to its diverse reactivity and applications across various fields. Its structural characteristics enable distinct interactions that set it apart from similar compounds .








